2-{[(Diethylamino)methyl]imino}-3-(4-ethoxyphenyl)-1,3-thiazolidin-4-one
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Overview
Description
2-{[(Diethylamino)methyl]imino}-3-(4-ethoxyphenyl)-1,3-thiazolidin-4-one is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound belongs to the thiazolidinone class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the ethoxyphenyl group and the diethylamino moiety contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Diethylamino)methyl]imino}-3-(4-ethoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-ethoxybenzaldehyde with diethylamine and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures the efficient and cost-effective production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-{[(Diethylamino)methyl]imino}-3-(4-ethoxyphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives with additional oxygen-containing functional groups.
Reduction: The major products are reduced derivatives with fewer oxygen-containing functional groups.
Substitution: The major products are substituted derivatives with different nucleophilic groups replacing the diethylamino moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various microorganisms.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(Diethylamino)methyl]imino}-3-(4-ethoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Diethylamino)methyl]imino}-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- 2-{[(Diethylamino)methyl]imino}-3-(4-chlorophenyl)-1,3-thiazolidin-4-one
- 2-{[(Diethylamino)methyl]imino}-3-(4-fluorophenyl)-1,3-thiazolidin-4-one
Uniqueness
2-{[(Diethylamino)methyl]imino}-3-(4-ethoxyphenyl)-1,3-thiazolidin-4-one is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This compound exhibits a different spectrum of activity compared to its analogs, making it a valuable candidate for further research and development.
Properties
CAS No. |
62471-71-0 |
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Molecular Formula |
C16H23N3O2S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(diethylaminomethylimino)-3-(4-ethoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H23N3O2S/c1-4-18(5-2)12-17-16-19(15(20)11-22-16)13-7-9-14(10-8-13)21-6-3/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
DVZQXEPSCHYGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN=C1N(C(=O)CS1)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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